molecular formula C11H12ClIO2 B14057614 1-Chloro-1-(4-ethoxy-2-iodophenyl)propan-2-one

1-Chloro-1-(4-ethoxy-2-iodophenyl)propan-2-one

Cat. No.: B14057614
M. Wt: 338.57 g/mol
InChI Key: MADWUKSXAOPICK-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-ethoxy-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C11H12ClIO2 This compound is characterized by the presence of a chloro group, an ethoxy group, and an iodine atom attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(4-ethoxy-2-iodophenyl)propan-2-one typically involves the reaction of 4-ethoxy-2-iodophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloropropanone under basic conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(4-ethoxy-2-iodophenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of amides or thioethers.

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of secondary alcohols.

Scientific Research Applications

1-Chloro-1-(4-ethoxy-2-iodophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-ethoxy-2-iodophenyl)propan-2-one involves its interaction with various molecular targets. The chloro and iodine groups can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

  • 1-Chloro-1-(4-methoxy-2-iodophenyl)propan-2-one
  • 1-Chloro-1-(4-ethoxy-2-bromophenyl)propan-2-one
  • 1-Chloro-1-(4-ethoxy-2-fluorophenyl)propan-2-one

Comparison: 1-Chloro-1-(4-ethoxy-2-iodophenyl)propan-2-one is unique due to the presence of both chloro and iodine substituents, which confer distinct reactivity and chemical properties. The ethoxy group also influences its solubility and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C11H12ClIO2

Molecular Weight

338.57 g/mol

IUPAC Name

1-chloro-1-(4-ethoxy-2-iodophenyl)propan-2-one

InChI

InChI=1S/C11H12ClIO2/c1-3-15-8-4-5-9(10(13)6-8)11(12)7(2)14/h4-6,11H,3H2,1-2H3

InChI Key

MADWUKSXAOPICK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(C(=O)C)Cl)I

Origin of Product

United States

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